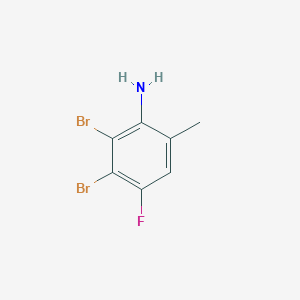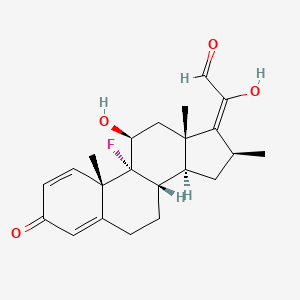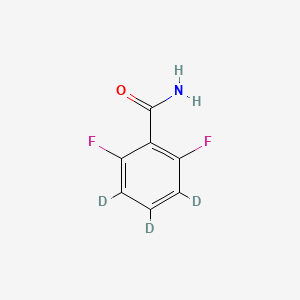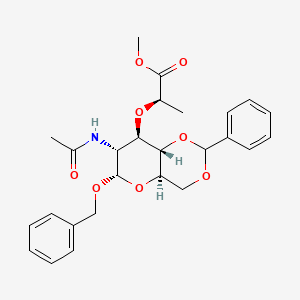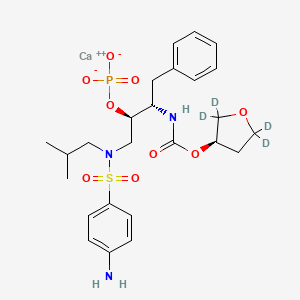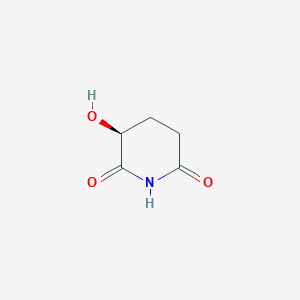![molecular formula C17H26N2O4 B13848879 Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
Bicyclo [6.1.0] nonyne-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo [6.1.0] nonyne-lysine is a compound that combines the strained alkyne bicyclo [6.1.0] nonyne with the amino acid lysine. This compound is notable for its use in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly selective and occur without the need for a catalyst, making them ideal for applications in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo [6.1.0] nonyne-lysine typically involves the conjugation of bicyclo [6.1.0] nonyne to lysine. One common method is to start with bicyclo [6.1.0] non-4-yn-9-ylmethanol (BCN alcohol) and convert it to an activated ester, which can then react with the amine group of lysine to form the desired compound . The reaction is usually carried out under mild conditions to preserve the integrity of the lysine moiety.
Industrial Production Methods
. This method ensures high purity and yield, which are essential for industrial applications.
化学反応の分析
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
科学的研究の応用
Bicyclo [6.1.0] nonyne-lysine has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
類似化合物との比較
Similar Compounds
Dibenzoazacyclooctyne (DBCO): Another strained alkyne used in SPAAC reactions.
Tetrazine-containing amino acids: Used in inverse electron-demand Diels-Alder reactions.
Uniqueness
Bicyclo [6.1.0] nonyne-lysine is unique due to its high reactivity and selectivity in SPAAC reactions. Unlike DBCO, it has lower lipophilicity, which reduces non-specific binding to biomolecules . Additionally, its stability and ease of functionalization make it a preferred choice for various bioorthogonal applications .
特性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
InChIキー |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


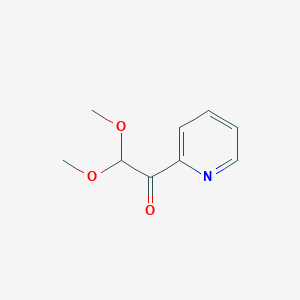
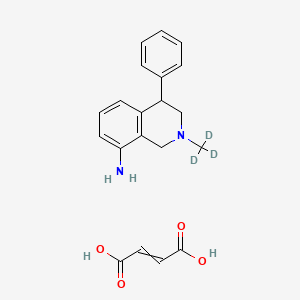
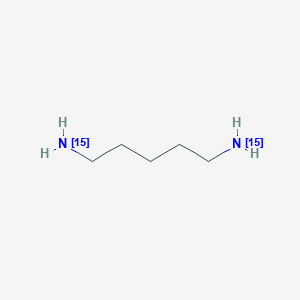
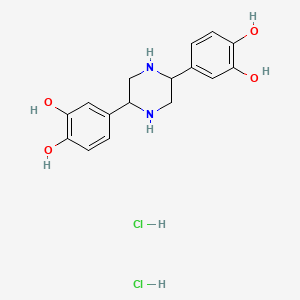
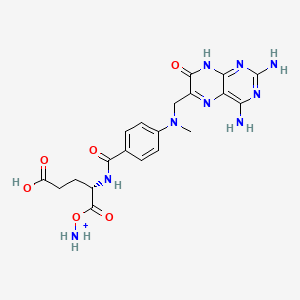
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
